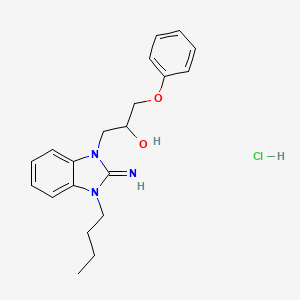
4-(butyrylamino)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butyrylamino)-N-isopropylbenzamide, also known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule that has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
4-(butyrylamino)-N-isopropylbenzamide 3226 acts as a competitive antagonist for the neuropeptide Y1 receptor, blocking the binding of neuropeptide Y to the receptor and preventing downstream signaling. This results in a decrease in the physiological effects of neuropeptide Y, including appetite stimulation, stress response, and vasoconstriction.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isopropylbenzamide 3226 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease food intake and body weight, as well as reduce anxiety-like behavior and improve cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has also been shown to have potential therapeutic applications in the treatment of hypertension, atherosclerosis, and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(butyrylamino)-N-isopropylbenzamide 3226 in lab experiments is its selectivity for the neuropeptide Y1 receptor, which allows for specific targeting of this receptor and downstream signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of 4-(butyrylamino)-N-isopropylbenzamide 3226. One area of interest is its potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease. Another area of interest is the development of more potent and selective neuropeptide Y1 receptor antagonists, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the role of the neuropeptide Y1 receptor in physiological processes, and to identify potential downstream targets for therapeutic intervention.
Métodos De Síntesis
4-(butyrylamino)-N-isopropylbenzamide 3226 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of a protected 4-aminobenzamide with a protected isopropylamine in the presence of a coupling agent, such as HBTU or HATU. The resulting intermediate is then coupled with a protected butyric acid to yield 4-(butyrylamino)-N-isopropylbenzamide 3226.
Aplicaciones Científicas De Investigación
4-(butyrylamino)-N-isopropylbenzamide 3226 has been extensively studied for its potential use in scientific research applications. It has been shown to be a selective antagonist for the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has been used to study the role of the neuropeptide Y1 receptor in these processes, and has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease.
Propiedades
IUPAC Name |
4-(butanoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNNPKXOOHKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)

![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)

![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)




![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)